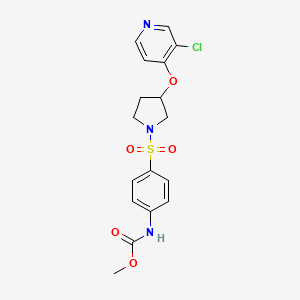
Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)phenyl)carbamate is a useful research compound. Its molecular formula is C17H18ClN3O5S and its molecular weight is 411.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Transformations
Methyl [4-(oxoacetyl)phenyl]carbamate, a related compound, has been studied for its ability to undergo various transformations. For instance, it can react with ethyl acetoacetate or diethyl malonate and hydrazine hydrate to form distinct pyridazine-carboxylate and methylcarbamate derivatives. Furthermore, its reaction with o-phenylenediamine leads to the formation of quinoxalin-2-yl phenyl carbamate. This compound also synthesizes derivatives involving barbituric and thiobarbituric acids, which are significant in medicinal chemistry (Velikorodov & Shustova, 2017).
Polyheterocyclic Compounds
Methyl N-{4-[(E)-3-R-prop-2-enoyl]phenyl}carbamates, through a multi-component condensation process, can lead to the creation of polyheterocyclic compounds. These compounds are characterized by their complex structures and are of interest due to their potential biological activities (Velikorodov, Stepkina, Polovinkina, & Osipova, 2019).
Biological Activities
Some derivatives of these carbamates have shown efficacy in biological activities. For example, certain organosulfur compounds have demonstrated good levels of efficacy as crop-protecting agents, indicating their potential in agricultural applications (Lim, Lee, & Park, 2019).
Chemical Synthesis and Characterization
The synthesis of carbamate derivatives has been explored extensively, leading to a variety of compounds with potential applications in different fields. These synthesized compounds are characterized based on elemental analysis, IR, NMR, and mass spectral data, providing detailed insights into their chemical properties and potential uses (Holla et al., 2006).
Structural Analysis and Applications
The molecular and supramolecular structures of various derivatives, including complexes and copolymers, have been studied using techniques like X-ray diffractometry. These studies contribute to the understanding of the physical properties and potential applications of these compounds in materials science and other fields (Cook et al., 2015).
Propriétés
IUPAC Name |
methyl N-[4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O5S/c1-25-17(22)20-12-2-4-14(5-3-12)27(23,24)21-9-7-13(11-21)26-16-6-8-19-10-15(16)18/h2-6,8,10,13H,7,9,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLBSPPRKPQJIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide](/img/structure/B3000813.png)
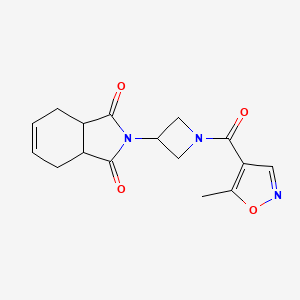
![2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B3000815.png)

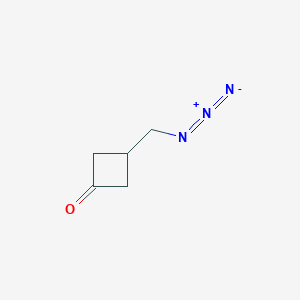
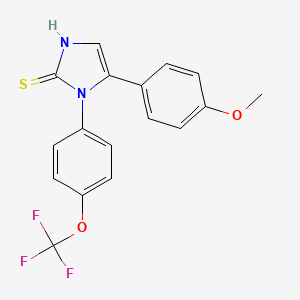
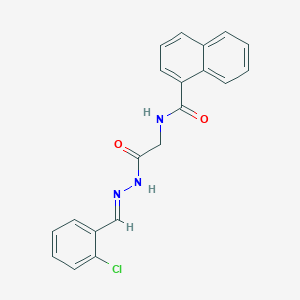
![6-Methyl-2-(4-phenoxybutanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3000821.png)
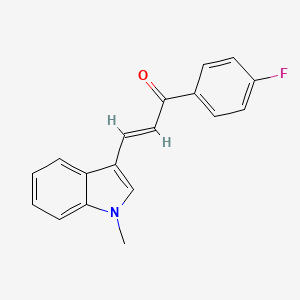
![2-[2-(methanesulfonylmethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B3000825.png)
![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3000827.png)
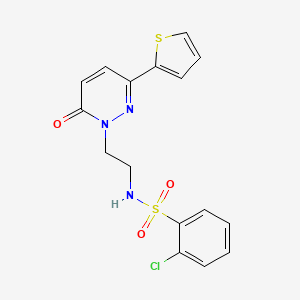
![1-[4-(2-methoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3000830.png)

